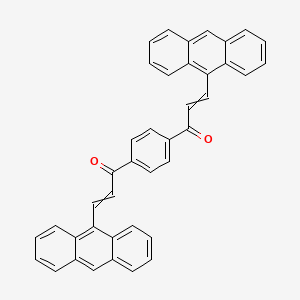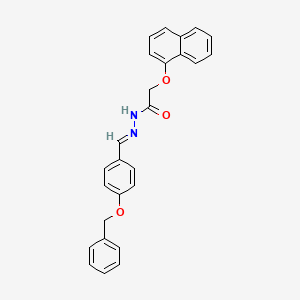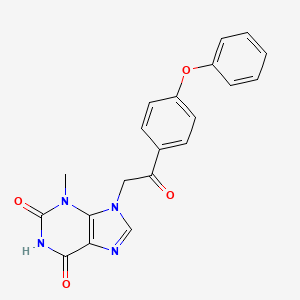
3-Anthracen-9-YL-1-(4-(3-anthracen-9-YL-acryloyl)-phenyl)-propenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Anthracen-9-YL-1-(4-(3-anthracen-9-YL-acryloyl)-phenyl)-propenone is a complex organic compound featuring anthracene moieties. Anthracene derivatives are known for their applications in organic electronics, photochemistry, and as intermediates in the synthesis of dyes and other organic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anthracen-9-YL-1-(4-(3-anthracen-9-YL-acryloyl)-phenyl)-propenone typically involves the following steps:
Aldol Condensation: The initial step may involve an aldol condensation reaction between anthracene-9-carbaldehyde and a suitable ketone or aldehyde to form the intermediate.
Acryloylation: The intermediate is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. Solvent selection, temperature control, and reaction time are critical parameters.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of halogenated anthracene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photochemistry: Acts as a photosensitizer in various photochemical reactions.
Biology
Fluorescent Probes: Utilized in biological imaging due to its fluorescent properties.
Medicine
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Industry
Dyes and Pigments: Intermediate in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action for 3-Anthracen-9-YL-1-(4-(3-anthracen-9-YL-acryloyl)-phenyl)-propenone involves its interaction with molecular targets through its anthracene moieties. These interactions can include:
Electron Transfer: Facilitates electron transfer in organic electronic devices.
Fluorescence: Exhibits fluorescence, making it useful in imaging applications.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: A simpler structure with similar photochemical properties.
Anthraquinone: An oxidized form of anthracene with applications in dye production.
9,10-Diphenylanthracene: Another anthracene derivative used in organic electronics.
Uniqueness
3-Anthracen-9-YL-1-(4-(3-anthracen-9-YL-acryloyl)-phenyl)-propenone is unique due to its dual anthracene moieties, which may enhance its electronic and photochemical properties compared to simpler anthracene derivatives.
Propiedades
Número CAS |
26473-76-7 |
|---|---|
Fórmula molecular |
C40H26O2 |
Peso molecular |
538.6 g/mol |
Nombre IUPAC |
3-anthracen-9-yl-1-[4-(3-anthracen-9-ylprop-2-enoyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C40H26O2/c41-39(23-21-37-33-13-5-1-9-29(33)25-30-10-2-6-14-34(30)37)27-17-19-28(20-18-27)40(42)24-22-38-35-15-7-3-11-31(35)26-32-12-4-8-16-36(32)38/h1-26H |
Clave InChI |
VZFIUAFFXORRFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC(=O)C4=CC=C(C=C4)C(=O)C=CC5=C6C=CC=CC6=CC7=CC=CC=C75 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-nitrobenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11975143.png)



![[4-[(Z)-C-methyl-N-[[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]amino]carbonimidoyl]phenyl] acetate](/img/structure/B11975161.png)
![dimethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11975162.png)
![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975165.png)

![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11975170.png)
![4-(4-{1-[4-(3,4-Dicyanophenoxy)-3-methylphenyl]-1-methylethyl}-2-methylphenoxy)phthalonitrile](/img/structure/B11975177.png)
![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11975178.png)
![7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975193.png)
![2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11975198.png)
![N-[(E)-(4-chlorophenyl)methylidene]-4-phenylpiperazin-1-amine](/img/structure/B11975203.png)
